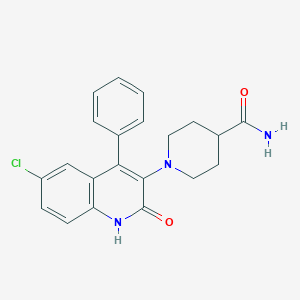![molecular formula C24H21NO4 B10870486 N-[(4E)-2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline](/img/structure/B10870486.png)
N-[(4E)-2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-N-(4-METHOXYPHENYL)AMINE: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with methoxyphenyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-N-(4-METHOXYPHENYL)AMINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the chromene core, potentially converting it to a dihydrochromene derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitro groups (NO2) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of various biochemical pathways.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory, antioxidant, or anticancer activities, are explored in preclinical studies.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific functional properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-N-(4-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substituents.
2-(3,4-Dimethoxyphenyl)ethanol: An alcohol derivative with a similar aromatic structure.
2-(3,4-Dimethoxyphenyl)-N-methylethylamine: An amine derivative with comparable functional groups.
Uniqueness: N-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-N-(4-METHOXYPHENYL)AMINE stands out due to its chromene core, which imparts unique chemical and biological properties. The combination of the chromene structure with methoxyphenyl substituents enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C24H21NO4/c1-26-18-11-9-17(10-12-18)25-20-15-23(29-21-7-5-4-6-19(20)21)16-8-13-22(27-2)24(14-16)28-3/h4-15H,1-3H3 |
InChI Key |
PXRNPWUPRAQZMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(furan-2-ylmethyl)-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870404.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10870417.png)
![2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazepin-4(5H)-YL]-1-propanone](/img/structure/B10870424.png)
![(6-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)methyl cyclohexylcarbamate](/img/structure/B10870429.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B10870430.png)
![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870432.png)
![3-(4-methylphenyl)-4-(3-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10870436.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870441.png)
![3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870443.png)
![N-(3-{[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]carbonyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B10870452.png)

![Methyl 3-({[(4-methylphenyl)sulfonyl]acetyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B10870462.png)
![7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870466.png)
![3-[(E)-(1,3-benzoxazol-2-ylimino)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B10870474.png)
